(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H23FN2O3S2 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Agent Development
- Synthesis of Antimicrobial Compounds : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cancer Research
- Cytotoxic Activity Against Cancer : Ghorab et al. (2015) synthesized sulfonamide derivatives showing potent anticancer activity against breast and colon cancer cell lines. One of the compounds showed significant potency compared to a reference drug (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
- Anti-Lung Cancer Activity : Hammam et al. (2005) developed novel fluoro substituted benzo[b]pyran compounds with significant anti-lung cancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Pharmacological and Medicinal Chemistry
- Inhibition of Phosphoinositide 3-kinase/mammalian Target of Rapamycin (PI3K/mTOR) : Stec et al. (2011) researched inhibitors of PI3Kα and mTOR, revealing that specific analogues to benzothiazole showed similar in vitro potency and in vivo efficacy with improved metabolic stability (Stec et al., 2011).
- Antimalarial Sulfonamides as COVID-19 Drug : A study by Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties. One compound exhibited excellent antimalarial activity with promising selectivity index due to its quinoxaline moiety (Fahim & Ismael, 2021).
Anticonvulsant Agent Synthesis
- Development of Anticonvulsant Agents : A study by Farag et al. (2012) on sulfonamide thiazole moiety derivatives showed that some compounds offered significant protection against picrotoxin-induced convulsion (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Enzyme Inhibition Studies
- α-Glucosidase and Acetylcholinesterase Inhibitors : Abbasi et al. (2019) investigated new sulfonamides for their enzyme inhibitory potential, with most compounds exhibiting substantial activity against yeast α-glucosidase (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Kinase Inhibitory and Anticancer Activities
- Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole, showing inhibition of c-Src kinase and potential for anticancer activity (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(6-propan-2-yl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S2/c1-4-11-24-18-10-5-15(14(2)3)12-19(18)28-21(24)23-20(25)13-29(26,27)17-8-6-16(22)7-9-17/h5-10,12,14H,4,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSXRJYMKPXLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.